2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Description
2-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is a thiazolidinone derivative characterized by a 2-chlorophenyl substituent at the C5 position and a butanedioic acid moiety at the N3 position of the thiazolidinone core (Fig. 1). The Z-configuration of the benzylidene group is critical for maintaining its planar geometry, which influences intermolecular interactions in biological systems . Thiazolidinones are renowned for their diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5S2/c15-8-4-2-1-3-7(8)5-10-12(19)16(14(22)23-10)9(13(20)21)6-11(17)18/h1-5,9H,6H2,(H,17,18)(H,20,21)/b10-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCZHZNSDOWIGX-YHYXMXQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit structure-activity relationships (SAR) highly dependent on substituents at the C5 benzylidene and N3 positions. Below is a detailed comparison with structurally related compounds.
Structural Analogs with Modified C5 Substituents
2-[(5Z)-5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid Key Differences: The 4-bromophenyl group replaces 2-chlorophenyl, altering electronic effects (Br is less electronegative than Cl). The butanoic acid chain includes a methyl branch, increasing steric hindrance. Biological Activity: Demonstrated moderate anticancer activity in preliminary screenings, though less potent than chloro-substituted analogs due to reduced electrophilicity .
(Z)-3-(5-((5-Methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (Compound 5h)
- Key Differences : An indole ring replaces the chlorophenyl group, introducing hydrogen-bonding capability via the NH group.
- Biological Activity : Potent antifungal activity (MIC = 1.56 µg/mL against Candida albicans), attributed to indole-mediated membrane disruption .
Analogs with Modified N3 Substituents
4-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid Key Differences: Shorter butanoic acid chain (vs. butanedioic acid), reducing solubility. Biological Activity: Lower aqueous solubility correlated with diminished in vitro antibacterial efficacy (IC₅₀ = 12.5 µM vs. 8.2 µM for the butanedioic acid derivative) .
Biological Activity: Showed selective inhibition of Mycobacterium tuberculosis shikimate kinase (Ki = 3.4 µM) in molecular docking studies .
Data Tables
Table 2. Physicochemical Properties
| Compound | LogP | Molecular Weight (g/mol) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 1.2 | 396.8 | 2.1 |
| 4-Bromo analog | 2.8 | 400.3 | 0.9 |
| Indole derivative (5h) | 1.5 | 381.4 | 1.4 |
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